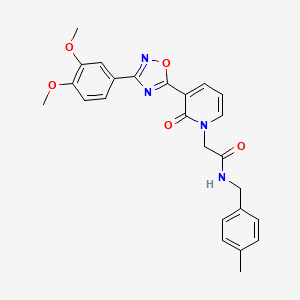

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

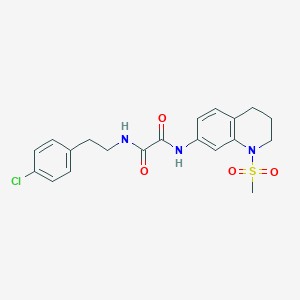

The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a N-(4-methylbenzyl)acetamide group . These groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.

Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups and their arrangement. The presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group. These groups could potentially participate in a variety of chemical reactions .Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may inhibit tumor growth by interfering with specific cellular pathways .

Anti-Inflammatory and Analgesic Effects: In animal models, this compound has demonstrated anti-inflammatory and analgesic properties. It could serve as a lead compound for developing novel pain-relieving drugs with reduced side effects compared to existing medications .

Organic Synthesis and Chemical Reactions

Knoevenagel Condensation: The synthesis of this compound involves Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and 4-methylphenylacetonitrile in ethanol using potassium hydroxide (KOH) as a base. This reaction is valuable in organic synthesis and provides access to various functionalized compounds .

Material Science and Optoelectronics

Fluorescent Properties: Due to its aromatic structure, this compound exhibits fluorescence. Researchers have explored its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

Computational Chemistry and Molecular Modeling

Binding Studies: Computational simulations can predict the binding affinity of this compound to specific protein targets. Researchers have used molecular docking studies to identify potential interactions with enzymes, receptors, or transporters relevant to disease pathways .

Agrochemicals and Pest Control

Pesticide Development: The compound’s unique structure may lend itself to pesticide development. Researchers have investigated its insecticidal or fungicidal properties, aiming to create environmentally friendly alternatives to conventional pesticides .

Natural Product Chemistry

Bioactivity Screening: Given its resemblance to natural products, this compound has been screened for bioactivity. Researchers explore its potential as a lead compound for drug discovery, especially in the context of natural product-inspired libraries .

Future Directions

properties

IUPAC Name |

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5/c1-16-6-8-17(9-7-16)14-26-22(30)15-29-12-4-5-19(25(29)31)24-27-23(28-34-24)18-10-11-20(32-2)21(13-18)33-3/h4-13H,14-15H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSXLMSORYOGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)

![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)